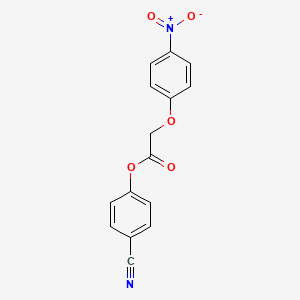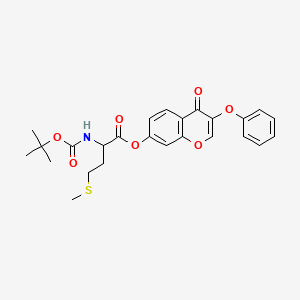
4-cyanophenyl (4-nitrophenoxy)acetate
Descripción general
Descripción
4-Cyanophenyl acetate is a chemical compound with the molecular formula C9H7NO2 . It’s used primarily for research and development purposes . 4-Nitrophenyl acetate is another compound used in laboratory settings, known for causing serious eye damage and potentially causing an allergic skin reaction .
Synthesis Analysis
While specific synthesis methods for “4-cyanophenyl (4-nitrophenoxy)acetate” are not available, 4-nitrophenyl activated esters have been described as superior synthons for indirect radiofluorination of biomolecules . Additionally, aminolysis reactions involving 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate have been studied .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For 4-cyanophenyl acetate, its molecular formula is C9H7NO2 . For 4-nitrophenyl acetate, its molecular formula is C8H6NO4 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has been studied extensively and is considered a benchmark reaction for assessing the activity of nanostructured materials . The aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has also been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For 4-cyanophenyl acetate, its molecular weight is 161.162 . For 4-nitrophenyl acetate, its properties would be similar .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research involving these compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For example, 4-nitrophenyl activated esters have been highlighted as superior synthons for indirect radiofluorination of biomolecules, suggesting potential applications in molecular imaging .
Propiedades
IUPAC Name |
(4-cyanophenyl) 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c16-9-11-1-5-14(6-2-11)22-15(18)10-21-13-7-3-12(4-8-13)17(19)20/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDUHZZSHAVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide](/img/structure/B3823744.png)
![4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3823747.png)
![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3823758.png)
![N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide](/img/structure/B3823769.png)


![N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B3823800.png)
![4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3823803.png)